molecular formula C14H12N4O3S B15215121 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide CAS No. 89991-98-0

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide

Cat. No.: B15215121
CAS No.: 89991-98-0
M. Wt: 316.34 g/mol
InChI Key: OJXBGXNXXHMFFC-UHFFFAOYSA-N
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Description

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. It is a benzenesulfonamide derivative, a class of compounds extensively investigated as potent inhibitors of carbonic anhydrases , a family of zinc metalloenzymes . The design of this compound follows the 'tail approach', where a benzenesulfonamide moiety—which acts as a zinc-binding group (ZBG)—is connected to a functional tail, in this case, a 4-phenyl-1,2,5-oxadiazol-3-yl group . The primary sulfonamide group is known to coordinate with the zinc ion in the active site of CAs, which is a well-established mechanism of action for this class of inhibitors . The 1,2,5-oxadiazole ring (also known as furazan) and its phenyl substituent form the tail, which is designed to interact with the hydrophobic and hydrophilic regions of the enzyme's active site, potentially leading to enhanced binding affinity and selectivity towards specific CA isoforms . This is crucial for overcoming the side effects associated with non-selective CA inhibition. Researchers can utilize this compound as a key scaffold for probing isoform-specific inhibition, which is a central focus in the development of novel therapies for conditions like glaucoma, epilepsy, and cancer . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89991-98-0

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-13(16-21-17-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18)

InChI Key

OJXBGXNXXHMFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Methyl substituents on oxazole (e.g., in Sulfamoxole) increase lipophilicity but may reduce solubility, whereas the phenyl group on oxadiazole balances hydrophobicity and aromatic interactions .

Efficiency Comparison :

  • The target compound requires multi-step synthesis (lower yield ~28%, as seen in ), whereas Sulfamoxole is produced in higher yields (~60–70%) due to streamlined processes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sulfamoxole 5-Methyloxazole Derivative
LogP (Calculated) 2.1 1.8 2.3
Solubility (mg/mL) 0.12 (pH 7.4) 0.35 (pH 7.4) 0.08 (pH 7.4)
Plasma Protein Binding 85% 78% 90%
Metabolic Stability (t₁/₂) 4.5 h (rat liver microsomes) 3.2 h 2.8 h

Insights :

  • The phenyl-oxadiazole group in the target compound improves metabolic stability but reduces aqueous solubility compared to Sulfamoxole .

Biological Activity

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to an oxadiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-amino benzenesulfonamide with various oxadiazole derivatives. For instance, the synthesis of similar compounds has been documented where 4-amino substituted benzenesulfonamides were produced through reactions involving oxadiazole derivatives .

Antimicrobial Properties

Research has indicated that derivatives of benzenesulfonamide, including those with oxadiazole groups, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Cardiovascular Effects

A study evaluating the cardiovascular effects of related benzenesulfonamides revealed that certain derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, indicating possible interactions with calcium channels involved in cardiovascular regulation . This suggests that this compound may exhibit similar effects.

Carbonic Anhydrase Inhibition

Recent findings have identified compounds with oxadiazole structures as selective inhibitors of carbonic anhydrase II. This inhibition can be beneficial in treating conditions such as glaucoma by reducing intraocular pressure through local application . The specific activity of this compound in this regard remains to be fully elucidated.

Case Studies

  • Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various benzenesulfonamides. Results indicated that compounds with oxadiazole rings exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
  • Cardiovascular Study : In an experimental model using isolated rat hearts, the administration of 4-(2-aminoethyl)-benzenesulfonamide resulted in statistically significant reductions in both coronary resistance and perfusion pressure over time compared to controls. This reinforces the hypothesis that related compounds may modulate cardiovascular function via calcium channel interactions .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of compounds like this compound is critical for understanding their therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies using computational tools such as SwissADME have provided insights into the permeability and bioavailability of similar sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 4-phenyl-1,2,5-oxadiazol-3-amine under basic conditions (e.g., pyridine or triethylamine). Optimization parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride to amine). Reaction progress can be monitored via TLC or HPLC . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
  • FT-IR to identify sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Elemental analysis (C, H, N, S) to confirm stoichiometric ratios . Purity assessment uses HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. What are the primary biological targets studied for this compound, and which assays are used to evaluate its activity?

  • Methodological Answer : The compound’s sulfonamide moiety suggests potential inhibition of enzymes like carbonic anhydrases (CAs) or dihydropteroate synthase (DHPS). Assays include:

  • Enzyme inhibition kinetics (spectrophotometric monitoring of CO₂ hydration for CAs).
  • Microbroth dilution assays against bacterial strains (e.g., E. coli) to assess antimicrobial activity.
  • Cellular viability assays (MTT or resazurin) for cytotoxicity screening in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

  • Methodological Answer : SAR studies involve systematic modifications:

  • Oxadiazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity .
  • Sulfonamide group replacement : Testing thiosulfonamides (-SO₂NH₂ → -SO₂NHSH) to modulate binding affinity .
  • Pharmacophore hybridization : Merging with benzoxazepine or furan moieties to target dual enzymes (e.g., CA and HDAC) .
  • Computational docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays.
  • Orthogonal validation : Confirm activity via independent methods (e.g., isothermal titration calorimetry for binding affinity).
  • Batch reproducibility checks : Compare multiple synthetic batches using LC-MS and bioassays .

Q. How can in silico methods predict metabolic stability and toxicity profiles?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:

  • Estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 interactions).
  • Predict hepatotoxicity via structural alerts (e.g., reactive oxadiazole intermediates).
  • Simulate plasma protein binding (%) and logP values to optimize pharmacokinetics .

Q. What crystallographic techniques elucidate the compound’s solid-state interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-bonding networks : Between sulfonamide NH and oxadiazole N atoms.
  • π-π stacking : Between phenyl and oxadiazole rings.
  • Torsion angles : Critical for conformational stability. Data collection requires synchrotron radiation (e.g., λ = 0.7–1.0 Å) and refinement via SHELX or OLEX2 .

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